molecular formula C16H15Cl2N3O3S3 B2560986 7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole CAS No. 955657-31-5

7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole

Cat. No.: B2560986
CAS No.: 955657-31-5
M. Wt: 464.39
InChI Key: QWZOBURFULLWIE-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core substituted at the 7-position with chlorine, a 4-methoxy group, and a piperazine moiety linked via a sulfonyl group to a 5-chlorothiophen-2-yl ring. The structure combines multiple pharmacophoric elements: the benzothiazole scaffold is associated with diverse bioactivities, including antimicrobial and anticancer properties , while the sulfonyl-piperazine group enhances solubility and modulates receptor interactions. The chlorine substituents and methoxy group likely influence electronic properties and metabolic stability.

Properties

IUPAC Name

7-chloro-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S3/c1-24-11-3-2-10(17)15-14(11)19-16(26-15)20-6-8-21(9-7-20)27(22,23)13-5-4-12(18)25-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZOBURFULLWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common synthetic route includes:

  • Formation of the Piperazine Derivative: : Reacting piperazine with 5-chlorothiophen-2-ylsulfonyl chloride under controlled conditions to form the sulfonamide derivative.

  • Introduction of Chloro and Methoxy Groups: : Subsequent chlorination and methoxylation reactions are performed to introduce the respective functional groups at the appropriate positions on the benzo[d]thiazole ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The chloro, methoxy, and sulfonyl groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole or Thiazole Cores

a. 7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole (PubChem CID: Not specified)

  • Key Differences : Replaces the 5-chlorothiophen-2-yl-sulfonyl group with a methylsulfonyl group.

b. 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

  • Key Differences : Lacks the piperazine-sulfonyl-thiophene side chain but retains the 4-methoxybenzothiazole core.
  • Impact : Simplified structure may reduce solubility and bioavailability compared to the target compound. However, the 4-methoxyphenyl group enhances lipophilicity, which could improve membrane permeability .

c. 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

  • Key Differences : Substitutes the benzothiazole core with a thiazole ring and introduces fluorophenyl and triazole groups.
  • Impact : Fluorine atoms increase metabolic stability, while the triazole-pyrazole system may confer anti-inflammatory or kinase inhibitory activity. However, the lack of a sulfonyl-piperazine chain limits its interaction with polar targets .
Substituent Effects on Bioactivity and Physicochemical Properties
Compound Core Structure Key Substituents Biological Activity (Reported) Synthetic Yield
7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole (Target) Benzo[d]thiazole 7-Cl, 4-OCH₃, 4-((5-Cl-thiophen-2-yl)sulfonyl)piperazine Not reported (Potential kinase inhibition) Not specified
7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole Benzo[d]thiazole 7-Cl, 4-CH₃, 4-(methylsulfonyl)piperazine Not reported High
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 5-Cl, 4-OCH₃-phenyl Antimicrobial, anticancer Moderate
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-triazol-4-yl)-pyrazol-1-yl)thiazole Thiazole 4-Fluorophenyl, triazole-pyrazole Not reported (Predicted anti-inflammatory) High
Key Research Findings
  • Synthetic Accessibility : Compounds with sulfonyl-piperazine groups (e.g., the target and CID in ) are synthesized using nucleophilic substitution reactions, often with titanium tetrakisamine complexes to stabilize intermediates .
  • Crystallographic Behavior : Thiazole/benzothiazole derivatives with planar aromatic systems (e.g., the target and Compound 5 ) exhibit triclinic crystal packing, which may influence solid-state stability.
  • Biological Potential: The 4-methoxy group in benzothiazoles enhances DNA intercalation capacity, as seen in analogues like 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .

Biological Activity

7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a chloro group, piperazine moiety, and sulfonyl functionality further enhances its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against bacteria, fungi, and viruses.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory : Potential to modulate inflammatory pathways.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The specific compound under discussion has shown promising results in inhibiting the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of thiazole derivatives, it was found that the compound exhibited significant inhibitory effects against MRSA with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The structure-activity relationship analysis suggested that the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency.

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.2Induction of apoptosis
HCT116 (Colon)12.5Cell cycle arrest in G2/M phase
K562 (Leukemia)10.3Inhibition of proliferation

The mechanisms through which 7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Disruption of Cellular Signaling Pathways : It potentially interferes with signaling pathways involved in cell survival and apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole ring and substituents on the piperazine moiety significantly influence the biological activity. For instance:

  • Chloro Substitution : Enhances lipophilicity and improves membrane permeability.
  • Sulfonyl Group : Plays a crucial role in binding interactions with target enzymes.

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

The synthesis involves three critical stages:

Core Formation : The benzo[d]thiazole core is synthesized via cyclization of substituted anilines with thiourea derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Piperazine Coupling : The 4-methoxybenzo[d]thiazole intermediate undergoes nucleophilic substitution with piperazine in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .

Sulfonylation : The 5-chlorothiophene-2-sulfonyl group is introduced via reaction with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the piperazine nitrogen .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final product .

Basic: Which analytical techniques are critical for confirming structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine-thiazole connectivity (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content verification (±0.3% of theoretical values) .

Advanced: How to optimize sulfonylation yield and selectivity?

  • Solvent Optimization : Use dichloromethane or THF to enhance sulfonyl chloride reactivity while minimizing hydrolysis .
  • Catalyst Screening : Triethylamine or DMAP improves nucleophilicity of the piperazine nitrogen .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions (e.g., disubstitution) .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperazine derivative balances yield and excess reagent removal .

Advanced: How to resolve contradictions in biological activity data?

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize to reference compounds (e.g., doxorubicin) to reduce inter-lab variability .
  • Solubility Checks : Pre-test compound solubility in DMSO/PBS to exclude false negatives from precipitation .
  • Metabolite Profiling : LC-MS identifies active metabolites that may explain divergent in vitro vs. in vivo results .
  • Structural Analog Comparison : Cross-reference activity trends with analogs (e.g., replacing 5-chlorothiophene with furan alters kinase selectivity) .

Advanced: How to integrate computational modeling for target prediction?

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like EGFR or PARP, focusing on the sulfonyl-piperazine moiety’s hydrogen-bonding potential .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
  • QSAR Models : Train regression models on IC₅₀ data of analogs to predict activity based on descriptors like logP and polar surface area .

Basic: What functional group transformations are applicable to the benzo[d]thiazole core?

  • Oxidation : Convert methoxy to hydroxyl using BBr₃ in dichloromethane at −78°C .
  • Electrophilic Substitution : Introduce halogens (e.g., bromine) at the 5-position using NBS in acetic acid .
  • Reduction : Hydrogenate the thiazole ring to dihydrothiazole using H₂/Pd-C in ethanol .

Advanced: How to determine regioselectivity in electrophilic substitution?

  • Isotopic Labeling : ¹³C-labeled methoxy groups track electronic effects via NMR chemical shift changes .
  • Competitive Reactions : Compare nitration (HNO₃/H₂SO₄) outcomes with/without methoxy protection (e.g., TMSCl) .
  • DFT Calculations : Gaussian software calculates Fukui indices to predict electron-rich positions .

Basic: How does the 5-chlorothiophene sulfonyl group influence reactivity?

  • Electron-Withdrawing Effect : The sulfonyl group deactivates the piperazine ring, reducing nucleophilicity but enhancing stability toward oxidation .
  • Steric Hindrance : The bulky thiophene-sulfonyl moiety directs substitution reactions to less hindered sites (e.g., benzo[d]thiazole 6-position) .

Advanced: How to analyze intermediates in multi-step syntheses?

  • In Situ Monitoring : ReactIR tracks sulfonylation progress via carbonyl peak disappearance (1700–1750 cm⁻¹) .
  • Quenching Studies : Aliquot reactions at timed intervals for LC-MS analysis to identify transient intermediates .
  • Isolation Techniques : Use flash chromatography with gradient elution to separate unstable intermediates .

Advanced: Designing SAR studies for derivatives

  • Scaffold Modification : Synthesize analogs with variations in (a) thiophene sulfonyl substituents (e.g., 5-bromo vs. 5-chloro) and (b) piperazine replacements (e.g., morpholine) .
  • Bioactivity Profiling : Test against panels of enzymes (kinases, proteases) and cancer cell lines to map pharmacophore requirements .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity data .

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